molecular formula C34H66 B14339104 Tetratriaconta-7,23-diene CAS No. 96693-56-0

Tetratriaconta-7,23-diene

Cat. No.: B14339104
CAS No.: 96693-56-0
M. Wt: 474.9 g/mol
InChI Key: XBEQGOLCBGPKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetratriaconta-7,23-diene is a hydrocarbon compound characterized by the presence of two double bonds located at the 7th and 23rd positions of a 34-carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetratriaconta-7,23-diene can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tetratriaconta-7,23-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygen-containing compounds.

    Reduction: This process involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes or other reduced products.

    Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed:

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Tetratriaconta-7,23-diene has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying the reactivity and stability of dienes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetratriaconta-7,23-diene involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in a range of chemical reactions, including electrophilic addition and polymerization. These reactions are facilitated by the presence of electron-rich double bonds, which can interact with electrophiles to form new chemical bonds.

Comparison with Similar Compounds

Tetratriaconta-7,23-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific double bond positions, which confer distinct chemical properties and reactivity compared to other long-chain hydrocarbons.

Properties

CAS No.

96693-56-0

Molecular Formula

C34H66

Molecular Weight

474.9 g/mol

IUPAC Name

tetratriaconta-7,23-diene

InChI

InChI=1S/C34H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,22,24H,3-12,14,16-21,23,25-34H2,1-2H3

InChI Key

XBEQGOLCBGPKTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCCCCCCCC=CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.